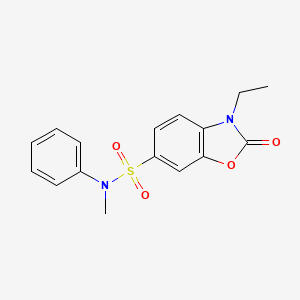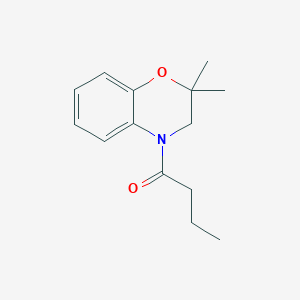
Diethyl 2-(oxolane-2-carbonylamino)thiophene-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TOT is a heterocyclic compound that contains a thiophene ring, an oxolane ring, and two ester groups. It was first synthesized by researchers at the University of California, San Diego in 2007. TOT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mécanisme D'action
The mechanism of action of TOT involves its ability to bind to specific enzymes and modulate their activity. For example, TOT has been shown to inhibit the activity of histone deacetylases by binding to their active sites and blocking their function. This leads to changes in gene expression and cellular processes that can have therapeutic effects.
Biochemical and physiological effects:
Studies have shown that TOT has a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to reduce inflammation in animal models of inflammatory diseases. TOT has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TOT in lab experiments is its unique chemical structure, which allows for the modulation of specific enzymes and cellular processes. However, TOT has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful experimental design and optimization of reaction conditions are necessary to ensure accurate and reproducible results.
Orientations Futures
There are several future directions for the use of TOT in scientific research. One area of interest is the development of TOT derivatives with improved solubility and bioavailability. Another area of research is the investigation of TOT's effects on specific enzymes and pathways in different disease models. Additionally, TOT may have potential applications in drug delivery and gene therapy.
In conclusion, TOT is a synthetic compound with unique properties that has been widely used in scientific research. Its ability to modulate specific enzymes and cellular processes has led to its investigation as a potential treatment for cancer, viral infections, and inflammatory diseases. While TOT has some limitations, its potential applications in drug discovery and chemical biology make it an important compound for future research.
Méthodes De Synthèse
The synthesis of TOT involves a multi-step process that starts with the reaction of 2-bromothiophene with ethyl oxalate in the presence of a base. The resulting intermediate is then treated with sodium hydride and diethyl malonate to form the final product. The yield of TOT can be improved by using different reaction conditions and purification methods.
Applications De Recherche Scientifique
TOT has been used in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. It has been shown to inhibit the activity of several enzymes, including histone deacetylases and sirtuins, which play important roles in cellular processes such as gene expression and DNA repair. TOT has also been studied as a potential treatment for cancer, viral infections, and inflammatory diseases.
Propriétés
IUPAC Name |
diethyl 2-(oxolane-2-carbonylamino)thiophene-3,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6S/c1-3-20-14(18)9-8-23-13(11(9)15(19)21-4-2)16-12(17)10-6-5-7-22-10/h8,10H,3-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCQDMCKVHIETM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=C1C(=O)OCC)NC(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-5-methyl-N-[2-(1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7628776.png)







![1-[2-(1-Methylindol-3-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7628843.png)
![4-[[[2-(3-Methyl-2-oxopyridin-1-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B7628845.png)
![N-[6-(4-methylphenoxy)pyridin-3-yl]furan-2-carboxamide](/img/structure/B7628847.png)

![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methylsulfonylpropan-1-one](/img/structure/B7628863.png)
